molecular formula C20H18N2O B253189 2,2-diphenyl-N-(pyridin-2-yl)propanamide

2,2-diphenyl-N-(pyridin-2-yl)propanamide

Cat. No.: B253189
M. Wt: 302.4 g/mol
InChI Key: PJTAYJOPEXSXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-(pyridin-2-yl)propanamide, also known as DPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science. DPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 157-161°C.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(pyridin-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound may be able to induce apoptosis (cell death) in cancer cells. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-diphenyl-N-(pyridin-2-yl)propanamide in lab experiments is that it is relatively easy to synthesize and has a high purity. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other potential therapeutic agents. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are many potential future directions for research on 2,2-diphenyl-N-(pyridin-2-yl)propanamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2,2-diphenyl-N-(pyridin-2-yl)propanamide involves a multistep process that starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. The resulting compound is then reacted with 2,2-diphenylpropan-1-amine in the presence of a base to yield this compound. The yield of this compound is typically around 50-60%, and the purity can be improved through recrystallization.

Scientific Research Applications

2,2-diphenyl-N-(pyridin-2-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is in the field of cancer treatment, where this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. This compound has also been investigated for its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for a variety of conditions.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2,2-diphenyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23)

InChI Key

PJTAYJOPEXSXNY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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